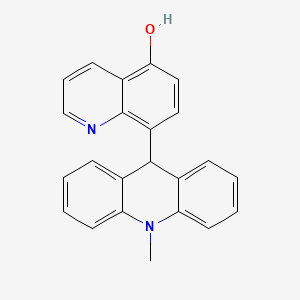
1-Methyl-3-(4-(trifluoromethyl)phenoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-3-(4-(trifluoromethyl)phenoxy)benzene is an organic compound characterized by a benzene ring substituted with a methyl group at the 1-position and a 4-(trifluoromethyl)phenoxy group at the 3-position. This compound is notable for its unique structural features, which include the trifluoromethyl group known for its electron-withdrawing properties, making it a valuable entity in various chemical applications .
Preparation Methods
The synthesis of 1-Methyl-3-(4-(trifluoromethyl)phenoxy)benzene typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids. The process involves the use of a palladium catalyst under mild conditions, making it suitable for the synthesis of complex organic molecules . Industrial production methods often employ similar catalytic processes, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
1-Methyl-3-(4-(trifluoromethyl)phenoxy)benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding phenolic derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride (LiAlH4), resulting in the formation of alcohols.
Common reagents used in these reactions include halogens, acids, and bases, with conditions varying based on the desired products. Major products formed from these reactions include phenols, alcohols, and substituted benzene derivatives.
Scientific Research Applications
1-Methyl-3-(4-(trifluoromethyl)phenoxy)benzene has a wide range of applications in scientific research:
Biology: The compound’s unique structural features make it a valuable tool in studying enzyme interactions and protein-ligand binding.
Mechanism of Action
The mechanism of action of 1-Methyl-3-(4-(trifluoromethyl)phenoxy)benzene involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity and specificity by forming strong hydrogen bonds and electrostatic interactions with the target molecules . This results in the modulation of biological pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
1-Methyl-3-(4-(trifluoromethyl)phenoxy)benzene can be compared with other similar compounds, such as:
1-Fluoro-4-(trifluoromethyl)benzene: This compound also contains a trifluoromethyl group but differs in its substitution pattern, leading to variations in reactivity and applications.
1-Methyl-3-phenoxybenzene: Lacks the trifluoromethyl group, resulting in different chemical properties and lower electron-withdrawing effects.
The uniqueness of this compound lies in its combination of a methyl group and a trifluoromethylphenoxy group, which imparts distinct electronic and steric properties, making it highly versatile in various chemical and biological applications.
Properties
CAS No. |
71558-32-2 |
|---|---|
Molecular Formula |
C14H11F3O |
Molecular Weight |
252.23 g/mol |
IUPAC Name |
1-methyl-3-[4-(trifluoromethyl)phenoxy]benzene |
InChI |
InChI=1S/C14H11F3O/c1-10-3-2-4-13(9-10)18-12-7-5-11(6-8-12)14(15,16)17/h2-9H,1H3 |
InChI Key |
HMUKZMBAZJNKDE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)OC2=CC=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


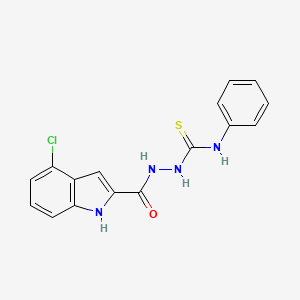
![2-{[2-(2,4-Dichlorophenoxy)ethyl]sulfanyl}-1,3-benzothiazole](/img/structure/B14475945.png)
![Phenol, 2,2'-[(hydroxyimino)bis(4,5-dihydro-5,3-isoxazolediyl)]bis-](/img/structure/B14475951.png)
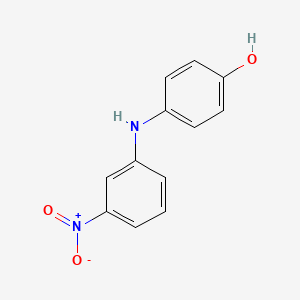
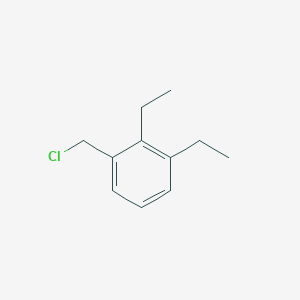
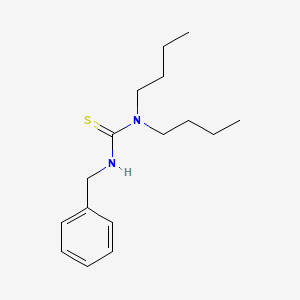
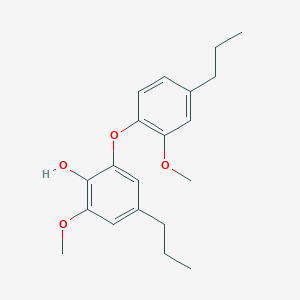
![2,4,6,8,8-Pentamethyl-2,4-diazabicyclo[4.2.0]octane-3,5-dione](/img/structure/B14475995.png)
![1-(4-butylphenyl)-N-[1-(4-butylphenyl)ethylideneamino]ethanimine](/img/structure/B14476005.png)
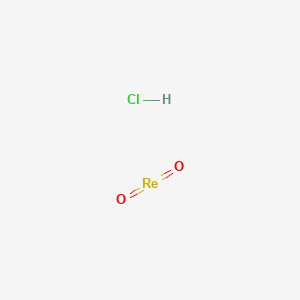
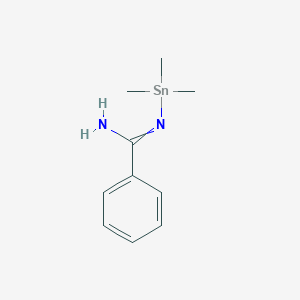
![8-Oxa-3,5-dithia-4-stannaundecan-1-ol, 4-butyl-9-oxo-4-[[2-(1-oxopropoxy)ethyl]thio]-, propanoate](/img/structure/B14476022.png)
